2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile
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Overview
Description
2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile is an organic compound characterized by the presence of a trimethylsilyl group attached to a hepta-3,5-dienenitrile backbone. This compound is notable for its unique structural features, which include a nitrile group and a conjugated diene system. The trimethylsilyl group imparts specific chemical properties, making it useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile typically involves the reaction of hepta-3,5-dienenitrile with a trimethylsilylating agent. Common reagents for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Scientific Research Applications
2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for sensitive functional groups.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can act as a protecting group, while the nitrile and diene moieties participate in various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,5,5,5-Heptamethyl-3-[(trimethylsilyl)oxy]trisiloxane: Similar in having a trimethylsilyl group but differs in its siloxane backbone.
Trimethylsilyl chloride: A common trimethylsilylating agent used in the synthesis of trimethylsilyl ethers.
Uniqueness
2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile is unique due to its conjugated diene system and nitrile group, which provide distinct reactivity and applications compared to other trimethylsilyl compounds .
Properties
CAS No. |
102870-62-2 |
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Molecular Formula |
C10H17NOSi |
Molecular Weight |
195.33 g/mol |
IUPAC Name |
2-trimethylsilyloxyhepta-3,5-dienenitrile |
InChI |
InChI=1S/C10H17NOSi/c1-5-6-7-8-10(9-11)12-13(2,3)4/h5-8,10H,1-4H3 |
InChI Key |
XETHDOWMTYGPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
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